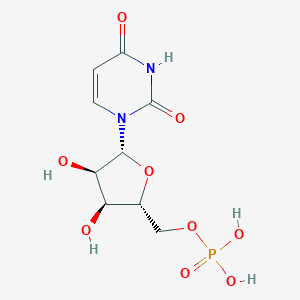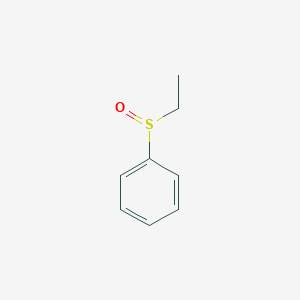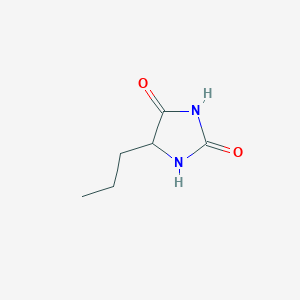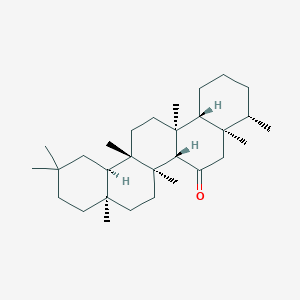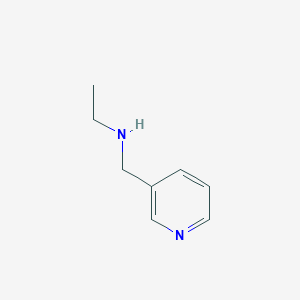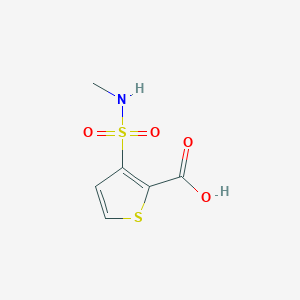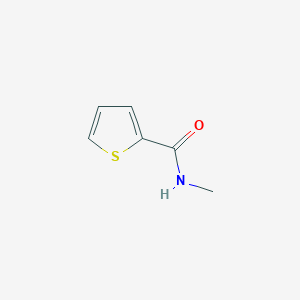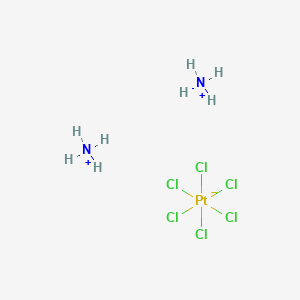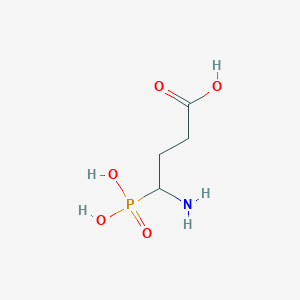![molecular formula C7H5N3O2 B105581 ピリド[3,2-d]ピリミジン-2,4-ジオール CAS No. 37538-68-4](/img/structure/B105581.png)
ピリド[3,2-d]ピリミジン-2,4-ジオール
概要
説明
Pyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring with hydroxyl groups at the 2 and 4 positions. This compound is of significant interest due to its potential biological and pharmacological activities. Pyrido[3,2-d]pyrimidine derivatives have been studied for their therapeutic potential in various diseases, including cancer and inflammatory conditions .
科学的研究の応用
Pyrido[3,2-d]pyrimidine-2,4-diol has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Pyrido[3,2-d]pyrimidine derivatives have shown promise as therapeutic agents for treating cancer, inflammatory diseases, and bacterial infections
作用機序
Target of Action
Pyrido[3,2-d]pyrimidine-2,4-diol, also known as Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, has been found to interact with several targets. The most frequently mentioned biological targets of pyrido[3,2-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound acts as an ATP-competitive and highly selective PI3Kδ inhibitor . This means it competes with ATP for binding to the PI3Kδ enzyme, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3Kδ pathway for growth and survival .
Biochemical Pathways
The compound’s action on its targets affects several biochemical pathways. For instance, inhibition of PI3Kδ can disrupt the PI3K/AKT/mTOR pathway, which is often overactive in many types of cancer . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Pyrido[3,2-d]pyrimidine-2,4-diol are not readily available, it’s worth noting that its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This characteristic can enhance its bioavailability and efficacy.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3Kδ pathway for growth and survival . This can potentially lead to a reduction in the size and growth rate of tumors in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of Pyrido[3,2-d]pyrimidine-2,4-diol can be influenced by various environmental factorsFor instance, the compound’s lipophilicity can influence its ability to cross cell membranes and reach its targets within the cell .
生化学分析
Biochemical Properties
The biochemical properties of Pyrido[3,2-d]pyrimidine-2,4-diol are largely tied to its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Pyrido[3,2-d]pyrimidine-2,4-diol has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pyrido[3,2-d]pyrimidine-2,4-diol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Pyrido[3,2-d]pyrimidine-2,4-diol vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that Pyrido[3,2-d]pyrimidine-2,4-diol is involved in are complex and involve interactions with various enzymes and cofactors .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,2-d]pyrimidine-2,4-diol typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method is the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . Another method involves the use of dicationic molten salts as catalysts, which allows for an environmentally friendly and efficient synthesis under solvent-free conditions or in ethanol .
Industrial Production Methods
Industrial production methods for pyrido[3,2-d]pyrimidine-2,4-diol often involve scalable synthetic routes that ensure high yields and purity. The use of catalytic systems, such as dicationic ionic liquids, has been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Pyrido[3,2-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydropyrido[3,2-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include functionalized pyrido[3,2-d]pyrimidine derivatives with potential biological activities. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted pyrido[3,2-d]pyrimidines .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its potential as a PARP-1 inhibitor and anticancer agent.
Pyrrolo[3,2-d]pyrimidine: Exhibits similar nucleophilic addition and substitution reactions.
Uniqueness
Pyrido[3,2-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-5-4(2-1-3-8-5)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLUORNGPCXNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344317 | |
| Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37538-68-4 | |
| Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37538-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


